BRD 4354 ditrifluoroacetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

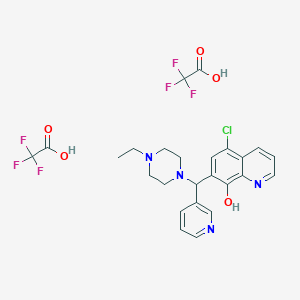

IUPAC Name |

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O.2C2HF3O2/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27;2*3-2(4,5)1(6)7/h3-8,13-14,20,27H,2,9-12H2,1H3;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJCVYFLZPEFLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClF6N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD4354 Ditrifluoroacetate: A Technical Guide to its Mechanism of Action

For Research Use Only

Introduction

BRD4354 is a synthetic small molecule that has been identified as a valuable chemical probe for investigating epigenetic regulatory pathways. It functions as a potent and selective inhibitor of specific histone deacetylase (HDAC) enzymes, which are crucial regulators of gene expression.[1][2] HDACs remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] This deacetylation process typically leads to a more condensed chromatin structure, resulting in the repression of gene transcription.[2] In various pathological conditions, including cancer, aberrant HDAC activity contributes to the silencing of tumor suppressor genes.[3] BRD4354 offers a targeted approach to reverse these effects by inhibiting specific HDACs, thereby restoring normal gene expression patterns and inducing cellular responses such as cell cycle arrest and apoptosis.[3]

This guide provides a comprehensive overview of the mechanism of action of BRD4354, supported by quantitative data and detailed experimental protocols for its characterization.

Primary Mechanism of Action: Selective HDAC Inhibition

BRD4354 is a zinc-dependent histone deacetylase inhibitor. It exhibits moderate potency and significant selectivity for HDAC5 and HDAC9, both of which are members of the Class IIa family of HDACs.[1] This selectivity allows for the targeted investigation of the biological roles of HDAC5 and HDAC9, distinguishing their functions from other HDAC isoforms.[1]

The primary signaling pathway affected by BRD4354 involves the myocyte enhancer factor 2 (MEF2) family of transcription factors.[2][4] In a basal state, HDAC5 and HDAC9 are typically found in the nucleus, where they bind to MEF2. This binding leads to the deacetylation of histones at the promoter regions of MEF2 target genes, causing transcriptional repression.[2] By inhibiting the enzymatic activity of HDAC5 and HDAC9, BRD4354 prevents this deacetylation. The resulting increase in histone acetylation at these specific gene promoters leads to a more relaxed chromatin state, facilitating the recruitment of transcriptional machinery and activating the expression of MEF2 target genes.[2][4]

Secondary Mechanism of Action: Covalent SARS-CoV-2 Mpro Inhibition

In addition to its role as an HDAC inhibitor, research has identified BRD4354 as a potent covalent inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2.[1][5] The mechanism involves the formation of a covalent bond with the catalytic cysteine residue (C145) within the Mpro active site.[5] This interaction is distinct from its HDAC inhibitory mechanism and proceeds via a time-dependent, two-step process involving a retro-Mannich reaction followed by a Michael addition.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency and selectivity of BRD4354 have been characterized through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) against a panel of HDAC isoforms and SARS-CoV-2 Mpro are summarized below.

| Target | Class / Family | IC50 (µM) |

| HDAC1 | Class I | >40[6][4] |

| HDAC2 | Class I | >40 |

| HDAC3 | Class I | >40[1] |

| HDAC4 | Class IIa | 3.88 - 13.8[1] |

| HDAC5 | Class IIa | 0.85 [6][7] |

| HDAC6 | Class IIb | >20[6] |

| HDAC7 | Class IIa | 3.88 - 13.8[6] |

| HDAC8 | Class I | 3.88 - 13.8[6] |

| HDAC9 | Class IIa | 1.88 [6][7] |

| SARS-CoV-2 Mpro | Cysteine Protease | 0.72 ± 0.04[5] |

| Table 1: In vitro inhibitory activity of BRD4354 against various enzyme targets. Data is compiled from multiple publicly available sources. |

Experimental Protocols

The following are detailed protocols for key experiments to assess the mechanism and efficacy of BRD4354.

Protocol 1: In Vitro HDAC Inhibition Assay (Fluorogenic)

This biochemical assay determines the IC50 values of BRD4354 against purified HDAC enzymes.[2][4]

-

Materials:

-

Purified recombinant human HDAC enzymes (e.g., HDAC5, HDAC9).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Developer solution containing a protease like trypsin.

-

BRD4354 stock solution in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of BRD4354 in Assay Buffer.

-

In a 384-well plate, add the diluted BRD4354 solutions. Include DMSO as a vehicle control.

-

Add the purified HDAC enzyme to each well and incubate for approximately 15 minutes at 37°C.[2]

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate for 60 minutes at 37°C.[2]

-

Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release the fluorophore.[4]

-

Incubate for 15-30 minutes at room temperature.[2]

-

Measure fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).[2][8]

-

Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

-

Protocol 2: Cell Viability Assay (MTT Assay)

This cell-based assay is used to determine the cytotoxic effects of BRD4354 on cancer cell lines.[3]

-

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7).[3]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

BRD4354 stock solution (in DMSO).

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.[3]

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

-

Prepare serial dilutions of BRD4354 in complete growth medium. The final DMSO concentration should not exceed 0.1%.[3]

-

Remove the old medium and add 100 µL of the media containing diluted BRD4354 or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[8]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[8]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Protocol 3: Western Blot for Histone Acetylation

This protocol assesses changes in global or specific histone acetylation levels in cells treated with BRD4354.[2]

-

Materials:

-

Cell line of interest.

-

BRD4354 stock solution.

-

Cell lysis buffer.

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of BRD4354 or DMSO for a specified duration (e.g., 24 hours).[2]

-

Harvest and lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer for 1 hour at room temperature.[2]

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.[2]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]

-

Quantify band intensities and normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation.[2]

-

Conclusion

BRD4354 ditrifluoroacetate is a selective inhibitor of Class IIa histone deacetylases HDAC5 and HDAC9.[1][2] Its primary mechanism of action involves the targeted inhibition of these enzymes, leading to increased histone acetylation and the subsequent activation of MEF2-dependent gene transcription.[2][4] This activity results in potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3] The well-defined selectivity profile and dual mechanism of action, including the inhibition of SARS-CoV-2 Mpro, make BRD4354 a critical tool for research in epigenetics, oncology, and virology.[1][5] The experimental protocols provided herein offer a robust framework for researchers to further explore the molecular and cellular effects of this compound.

References

BRD4354 Ditrifluoroacetate: A Comprehensive Target Profile and Selectivity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD4354 ditrifluoroacetate is a synthetic small molecule that has garnered significant interest in the scientific community for its unique dual-targeting capabilities.[1] Initially identified as a selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, it has also been characterized as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1][2][3] This in-depth technical guide provides a comprehensive overview of the target profile, selectivity, and mechanism of action of BRD4354, supplemented with detailed experimental protocols and data visualizations to support further research and drug development efforts.

Histone deacetylases are a class of enzymes crucial for the epigenetic regulation of gene expression.[4] They remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[4] Aberrant HDAC activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[4] BRD4354's selectivity for HDAC5 and HDAC9 allows for a more targeted approach to modulating gene expression compared to pan-HDAC inhibitors, potentially minimizing off-target effects.[5]

Furthermore, the discovery of BRD4354's potent inhibitory activity against the SARS-CoV-2 main protease, a critical enzyme in the viral life cycle, has opened new avenues for its investigation as a potential antiviral agent.[3][6] Its covalent mechanism of inhibition against Mpro suggests a potential for high efficacy and prolonged duration of action.[3][7]

This guide will delve into the quantitative data defining BRD4354's potency and selectivity, outline the experimental methodologies used to characterize this compound, and visualize the key signaling pathways and experimental workflows.

Quantitative Target Profile and Selectivity

The inhibitory activity of BRD4354 has been extensively characterized against a panel of histone deacetylases and the SARS-CoV-2 main protease. The following tables summarize the half-maximal inhibitory concentrations (IC50), providing a clear picture of its potency and selectivity.

| Target Enzyme | IC50 (μM) | Class/Family | Notes |

| HDAC5 | 0.85 | Class IIa HDAC | Moderately potent inhibitor[8][9][10][11] |

| HDAC9 | 1.88 | Class IIa HDAC | Moderately potent inhibitor[8][9][10][11] |

| HDAC4 | 3.88 - 13.8 | Class IIa HDAC | Weaker inhibition compared to HDAC5 and HDAC9[2][10] |

| HDAC7 | 7.82 | Class IIa HDAC | Weaker inhibition[8] |

| HDAC6 | >10 | Class IIb HDAC | Weak inhibition[8] |

| HDAC8 | 13.8 | Class I HDAC | Weaker inhibition[8] |

| HDAC1 | >40 | Class I HDAC | Demonstrates less inhibitory effect on class I HDACs[2][5][9] |

| HDAC2 | >40 | Class I HDAC | Demonstrates less inhibitory effect on class I HDACs[2][5][9] |

| HDAC3 | >40 | Class I HDAC | Demonstrates less inhibitory effect on class I HDACs[2][5][9] |

| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Cysteine Protease | Time-dependent covalent inhibition[3][9] |

Table 1: In Vitro Inhibitory Activity of BRD4354 against Various Targets.

Mechanism of Action

BRD4354 exhibits distinct mechanisms of action for its two primary target classes.

HDAC Inhibition and Regulation of MEF2

As an inhibitor of HDAC5 and HDAC9, BRD4354 modulates gene expression by influencing the acetylation state of histones.[8] HDAC5 and HDAC9 are known regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[5][8] In their active state, HDAC5 and HDAC9 bind to MEF2, leading to the deacetylation of histones at the promoter regions of MEF2 target genes, which results in transcriptional repression.[8] By inhibiting HDAC5 and HDAC9, BRD4354 prevents this deacetylation, leading to a more relaxed chromatin structure and subsequent activation of MEF2-dependent gene expression.[5]

Caption: BRD4354 inhibits HDAC5/9, relieving repression of the MEF2 transcription factor.

Covalent Inhibition of SARS-CoV-2 Main Protease

BRD4354 acts as a time-dependent, covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[3] The proposed mechanism involves a retro-Mannich reaction followed by a Michael addition, leading to the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3] This irreversible binding inactivates the enzyme, which is essential for viral replication.

Caption: BRD4354 forms a covalent bond with Cysteine 145 in the Mpro active site, leading to irreversible inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target profile and selectivity of BRD4354.

In Vitro HDAC Inhibition Assay (Fluorescence-Based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of BRD4354 against various HDAC isoforms.

-

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

BRD4354 ditrifluoroacetate stock solution (in DMSO)

-

HDAC Assay Buffer

-

Developer solution (containing a protease like trypsin)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of BRD4354 in HDAC Assay Buffer. A final DMSO concentration should be kept constant across all wells.

-

To each well of a 96-well black microplate, add the diluted BRD4354 or DMSO (vehicle control).

-

Add the recombinant HDAC enzyme solution to each well.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Incubate at room temperature for 15 minutes to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Plot the fluorescence readings against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[2]

-

Cellular Gene Expression Analysis

This protocol is used to assess the effect of BRD4354 on gene expression in a cellular context.

-

Materials:

-

Cancer cell line (e.g., A549 adenocarcinoma cells)

-

Cell culture medium and supplements

-

BRD4354 ditrifluoroacetate

-

RNA extraction kit

-

Reagents and equipment for microarray or RNA-sequencing (RNA-seq) analysis

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BRD4354 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Harvest the cells and isolate total RNA using a suitable RNA extraction kit.

-

Perform gene expression profiling using microarray or RNA-seq analysis to determine the changes in transcript levels.

-

Analyze the gene expression data to identify differentially expressed genes (upregulated and downregulated) in response to BRD4354 treatment.[2] This provides insights into the biological pathways modulated by the inhibition of HDAC5 and HDAC9.[8]

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of BRD4354 on cell viability and proliferation.

-

Materials:

-

Cell line of interest

-

96-well plate

-

BRD4354 ditrifluoroacetate

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a range of BRD4354 concentrations for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate at 37°C for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

-

Experimental and Drug Discovery Workflow

The characterization and development of a compound like BRD4354 typically follows a structured workflow from initial screening to potential in vivo studies.

Caption: A typical workflow for the evaluation of a dual-targeting inhibitor like BRD4354.

Conclusion

BRD4354 ditrifluoroacetate is a valuable chemical probe with a well-defined dual-targeting profile. Its selective inhibition of HDAC5 and HDAC9 provides a tool for dissecting the specific roles of these Class IIa HDACs in various biological processes, particularly through the MEF2 signaling pathway.[5][8] Concurrently, its potent covalent inhibition of the SARS-CoV-2 main protease positions it as a compound of interest for antiviral research.[3] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of BRD4354. Future in vivo studies will be critical to fully elucidate its efficacy and safety profile in relevant disease models.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

BRD4354: A Technical Guide to a Selective HDAC5 and HDAC9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4354 is a chemical probe that demonstrates moderate potency and notable selectivity for histone deacetylase 5 (HDAC5) and histone deacetylase 9 (HDAC9), members of the class IIa family of histone deacetylases. This selectivity allows for the targeted investigation of the biological roles of HDAC5 and HDAC9, distinguishing their functions from other HDAC isoforms. This technical guide provides a comprehensive overview of BRD4354, including its mechanism of action, inhibitory activity, detailed experimental protocols, and the signaling pathways it modulates.

Introduction to BRD4354 and Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This post-translational modification is a critical component of epigenetic regulation, influencing chromatin structure and gene expression. HDACs are categorized into four classes based on their homology to yeast proteins. Classes I, II, and IV are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins, are NAD+-dependent.

BRD4354 is a zinc-dependent HDAC inhibitor with a distinct selectivity profile for HDAC5 and HDAC9.[1] This specificity makes it a valuable tool for dissecting the specific roles of these class IIa HDACs in various physiological and pathological processes.

Data Presentation: Inhibitory Activity of BRD4354

The inhibitory potency of BRD4354 against a panel of HDAC isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its selectivity for HDAC5 and HDAC9.

| HDAC Isoform | Class | IC50 (μM) |

| HDAC1 | I | >40 |

| HDAC2 | I | >40 |

| HDAC3 | I | >40 |

| HDAC4 | IIa | 3.88 - 13.8 |

| HDAC5 | IIa | 0.85 |

| HDAC6 | IIb | 3.88 - 13.8 |

| HDAC7 | IIa | 3.88 - 13.8 |

| HDAC8 | I | 3.88 - 13.8 |

| HDAC9 | IIa | 1.88 |

Table 1: In vitro inhibitory activity of BRD4354 against various HDAC isoforms. Data compiled from publicly available sources.[2][3][4]

Mechanism of Action and Signaling Pathway

BRD4354 exerts its biological effects by directly inhibiting the enzymatic activity of HDAC5 and HDAC9. A key signaling pathway regulated by these class IIa HDACs involves the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[5] In a basal state, HDAC5 and HDAC9 are localized in the nucleus where they bind to MEF2, leading to the deacetylation of histones at the promoter regions of MEF2 target genes, resulting in transcriptional repression.[5]

Upon inhibition by BRD4354, the repressive function of HDAC5 and HDAC9 on MEF2 is relieved. This leads to an increase in histone acetylation at the promoters of MEF2 target genes, which in turn facilitates the recruitment of transcriptional co-activators and initiates gene expression.[5] The expression of HDAC9 itself is also regulated by MEF2, creating a negative feedback loop.[5]

The signaling cascade leading to the regulation of HDAC5 activity involves upstream kinases such as Calcium/calmodulin-dependent protein kinase II (CaMKII). In response to specific signals, CaMKII can phosphorylate HDAC5, leading to its dissociation from MEF2 and its export from the nucleus via binding to 14-3-3 proteins. This relieves the repression of MEF2-dependent genes.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the IC50 values of HDAC inhibitors.

Materials:

-

Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease like trypsin)

-

BRD4354 stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of BRD4354 in HDAC Assay Buffer. A final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

To each well of a 96-well plate, add the diluted BRD4354 or vehicle control (DMSO in assay buffer).

-

Add the recombinant HDAC enzyme to each well.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate at room temperature for 15-20 minutes to allow for signal development.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Gene Expression Analysis

This protocol describes a method to assess the effect of BRD4354 on gene expression in a cellular context, using the A549 human lung adenocarcinoma cell line as an example.[2]

Materials:

-

A549 cells

-

Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

-

BRD4354 stock solution (in DMSO)

-

6-well plates

-

RNA extraction kit

-

Reagents and instrumentation for microarray or RNA-sequencing (RNA-seq) analysis

Procedure:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a specific concentration of BRD4354 (e.g., 10 µM) or vehicle control (DMSO) for a set duration (e.g., 24 hours).

-

Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA.

-

Perform gene expression profiling using either microarray or RNA-seq.

-

Analyze the resulting data to identify differentially expressed genes (upregulated and downregulated) in response to BRD4354 treatment compared to the vehicle control. This analysis can provide insights into the biological pathways modulated by the inhibition of HDAC5 and HDAC9.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a selective HDAC inhibitor like BRD4354.

In Vivo Studies: A Prospective Outlook

As of the current literature, detailed in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data for BRD4354 in preclinical cancer models have not been extensively published. For a compound like BRD4354 to advance in the drug development pipeline, comprehensive in vivo studies would be essential.

Key aspects to be investigated in future in vivo studies would include:

-

Maximum Tolerated Dose (MTD): Determining the highest dose of BRD4354 that can be administered without causing unacceptable toxicity in animal models.

-

Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of BRD4354 to understand its bioavailability and half-life.

-

Pharmacodynamics (PD): Assessing the on-target effects of BRD4354 in vivo, such as measuring changes in histone acetylation in tumor tissues.

-

Efficacy in Xenograft Models: Evaluating the anti-tumor activity of BRD4354 in mouse models bearing human cancer cell lines (e.g., A549 xenografts). This would involve monitoring tumor growth inhibition over time.

-

Combination Studies: Investigating the potential synergistic effects of BRD4354 when combined with other standard-of-care anticancer agents.

Conclusion

BRD4354 is a valuable chemical probe for the scientific community, offering selective inhibition of HDAC5 and HDAC9. Its utility in dissecting the roles of these specific class IIa HDACs in cellular processes is significant. The detailed in vitro and cellular methodologies provided in this guide offer a framework for researchers to further explore the biological effects of BRD4354. Future in vivo studies will be crucial to fully elucidate its therapeutic potential.

References

The Role of BRD4354 in Epigenetic Modification Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4354 is a synthetic small molecule that has garnered significant interest within the scientific community for its role as a selective chemical probe in the field of epigenetics.[1][2] Primarily characterized as a moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, BRD4354 provides a valuable tool for dissecting the nuanced roles of these enzymes in gene regulation and cellular processes.[2][3][4] Its selectivity allows for the targeted investigation of HDAC5 and HDAC9 functions, distinguishing them from other HDAC isoforms.[1] This guide provides a comprehensive overview of BRD4354, detailing its mechanism of action, quantitative inhibitory profile, and the experimental protocols utilized for its characterization.

Introduction to Epigenetic Modification and Histone Deacetylases

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[5][6] These modifications, including DNA methylation and histone modifications, play a crucial role in regulating chromatin structure and gene accessibility.[5][7] Histone acetylation is a key epigenetic mark dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[2] HATs add acetyl groups to lysine (B10760008) residues on histone tails, generally leading to a more relaxed chromatin structure (euchromatin) and transcriptional activation.[2] Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin state (heterochromatin) and transcriptional repression.[2]

The 18 known human HDACs are categorized into four classes.[2] BRD4354 is a selective inhibitor of Class IIa HDACs, a family that includes HDAC4, HDAC5, HDAC7, and HDAC9.[1][8] These enzymes are distinguished by their tissue-specific expression and their role in regulating key developmental and signaling pathways.[9]

Mechanism of Action of BRD4354

BRD4354 exerts its biological effects through the direct inhibition of the enzymatic activity of HDAC5 and HDAC9.[2] These zinc-dependent enzymes are critical regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[2][8] In their active state, HDAC5 and HDAC9 are localized to the nucleus where they bind to MEF2, leading to the deacetylation of histones at the promoter regions of MEF2 target genes, which in turn represses their transcription.[2]

By inhibiting HDAC5 and HDAC9, BRD4354 prevents this deacetylation, leading to an increase in histone acetylation at the promoters of MEF2 target genes.[2] This enhanced acetylation facilitates the recruitment of transcriptional co-activators, ultimately leading to the expression of genes regulated by MEF2.[2] Interestingly, the expression of HDAC9 itself is regulated by MEF2, creating a negative feedback loop.[2]

It is also noteworthy that BRD4354 has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), demonstrating a dual-targeting capability.[10][11][12] This guide, however, will focus on its role in epigenetic modification.

Quantitative Data: Inhibitory Profile of BRD4354

The inhibitory activity of BRD4354 has been assessed against a panel of HDAC isoforms, demonstrating its selectivity for HDAC5 and HDAC9. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Enzyme | IC50 (µM) | HDAC Class |

| HDAC1 | >40 | I |

| HDAC2 | >40 | I |

| HDAC3 | >40 | I |

| HDAC4 | 3.88 - 13.8 | IIa |

| HDAC5 | 0.85 | IIa |

| HDAC6 | 3.88 - 13.8 | IIb |

| HDAC7 | 3.88 - 13.8 | IIa |

| HDAC8 | 3.88 - 13.8 | I |

| HDAC9 | 1.88 | IIa |

| Data compiled from multiple sources.[3][4][13] |

Mandatory Visualizations

Signaling Pathway of BRD4354-Mediated Gene Expression

Caption: Signaling pathway of HDAC5/9 inhibition by BRD4354 in transcriptional regulation.

Experimental Workflow for BRD4354 Characterization

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]

- 5. Phytocompounds targeting epigenetic modulations: an assessment in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

BRD4354: A Comprehensive Technical Guide to a Dual-Targeting Epigenetic and Antiviral Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4354 has emerged as a significant chemical probe, demonstrating a unique dual-targeting mechanism with potent and selective inhibition of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, alongside covalent inhibition of the main protease (Mpro) of SARS-CoV-2. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental characterization of BRD4354. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to facilitate further investigation and potential therapeutic development.

Discovery and Development

The development of selective HDAC inhibitors is a key focus in epigenetic drug discovery, aiming to minimize the off-target effects and toxicity associated with pan-HDAC inhibitors.[4][5] The progression of such compounds typically involves rigorous preclinical evaluation, including in vitro and in vivo studies to assess efficacy and pharmacokinetic properties.[3][6][7]

Mechanism of Action

BRD4354 exhibits two distinct mechanisms of action against two different classes of enzymes:

2.1. Inhibition of HDAC5 and HDAC9

BRD4354 is a moderately potent inhibitor of the zinc-dependent histone deacetylases HDAC5 and HDAC9.[2] These Class IIa HDACs play a crucial role in transcriptional regulation by deacetylating lysine (B10760008) residues on histones, leading to chromatin condensation and gene repression.[8] A key target of HDAC5 and HDAC9 is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[8] By binding to MEF2, HDAC5 and HDAC9 repress the expression of MEF2 target genes.[9] Inhibition of HDAC5 and HDAC9 by BRD4354 relieves this repression, leading to histone hyperacetylation and the activation of MEF2-dependent gene expression, which can influence cellular processes such as proliferation and apoptosis.[8][10]

Signaling Pathway of HDAC5/9 Inhibition by BRD4354

Caption: Signaling pathway of HDAC5/9 in transcriptional regulation.

2.2. Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)

BRD4354 acts as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[3] The inhibition mechanism is a time-dependent, two-step process.[3] It involves a retro-Mannich reaction followed by a Michael addition, leading to the formation of a covalent bond between the ortho-quinone methide intermediate of BRD4354 and the catalytic cysteine residue (Cys145) in the Mpro active site.[3][11] This irreversible binding inactivates the enzyme, thereby blocking the viral life cycle.[3]

Mechanism of Covalent Inhibition of SARS-CoV-2 Mpro by BRD4354

Caption: Covalent inhibition of SARS-CoV-2 Mpro by BRD4354.

Quantitative Data

The inhibitory activity of BRD4354 against various HDAC isoforms and the SARS-CoV-2 main protease has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: In Vitro Inhibitory Activity of BRD4354 against HDAC Isoforms

| HDAC Isoform | Class | IC50 (µM) |

| HDAC1 | I | >40 |

| HDAC2 | I | >40 |

| HDAC3 | I | >40 |

| HDAC4 | IIa | 3.88 - 13.8 |

| HDAC5 | IIa | 0.85 |

| HDAC6 | IIb | 3.88 - 13.8 |

| HDAC7 | IIa | 3.88 - 13.8 |

| HDAC8 | I | 3.88 - 13.8 |

| HDAC9 | IIa | 1.88 |

| Data compiled from multiple sources.[2][12] |

Table 2: In Vitro Inhibitory Activity of BRD4354 against SARS-CoV-2 Main Protease

| Target Enzyme | IC50 (µM) | Notes |

| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Time-dependent covalent inhibition |

| Data from in vitro protease activity assays.[3] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of BRD4354.

4.1. In Vitro HDAC Inhibition Assay (Fluorometric)

This assay determines the IC50 values of BRD4354 against specific HDAC isoforms.

-

Materials:

-

Recombinant human HDAC enzymes

-

Fluorogenic acetylated peptide substrate

-

BRD4354

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease, e.g., trypsin)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of BRD4354 in the assay buffer.

-

In a 96-well plate, add the diluted BRD4354, recombinant HDAC enzyme, and assay buffer.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).

-

Plot the fluorescence readings against the inhibitor concentration to calculate the IC50 value.[2]

-

4.2. Cell Viability Assay (MTT Assay)

This assay assesses the effect of BRD4354 on the metabolic activity of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

BRD4354 stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of BRD4354 concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell line of interest

-

BRD4354 stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of BRD4354.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[2]

-

4.4. Cell Cycle Analysis (Propidium Iodide Staining)

This assay analyzes the distribution of cells in different phases of the cell cycle using flow cytometry.

-

Materials:

-

Cancer cell line of interest

-

BRD4354 stock solution

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

6-well plates

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with BRD4354.

-

Harvest the cells, wash with cold PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with cold PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples by flow cytometry.[2]

-

Experimental and Developmental Workflow

The characterization and development of a compound like BRD4354 typically follows a structured workflow, from initial synthesis and screening to in vivo studies.

General Experimental Workflow for BRD4354 Characterization

Caption: A generalized workflow for the discovery and development of BRD4354.

Conclusion

BRD4354 is a versatile chemical probe with a compelling dual-targeting profile, making it a valuable tool for both epigenetic and antiviral research. Its selectivity for HDAC5 and HDAC9 offers a more targeted approach to studying the roles of these enzymes in health and disease compared to pan-HDAC inhibitors. Furthermore, its potent covalent inhibition of the SARS-CoV-2 main protease presents a potential avenue for the development of novel COVID-19 therapeutics. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of BRD4354 and similar compounds. Future in vivo studies will be crucial to fully elucidate its pharmacokinetic profile and efficacy in relevant disease models.

References

- 1. Broad Institute awarded grant to develop chemical probes for human biology and disease | Broad Institute [broadinstitute.org]

- 2. benchchem.com [benchchem.com]

- 3. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mitacs.ca [mitacs.ca]

- 5. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

- 9. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

BRD4354 Ditrifluoroacetate: A Technical Guide to its Covalent Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the covalent inhibition mechanism of BRD4354 ditrifluoroacetate, a small molecule that has garnered significant interest for its dual-targeting capabilities. BRD4354 has been identified as a selective inhibitor of Class IIa histone deacetylases (HDACs) 5 and 9, and a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1][2] This document will dissect the molecular interactions, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying mechanisms and workflows.

Core Inhibition Profile of BRD4354

BRD4354 exhibits a distinct dual-action mechanism. It selectively inhibits HDAC5 and HDAC9, enzymes crucial for epigenetic regulation, and separately, it potently and covalently inactivates the SARS-CoV-2 Mpro, a key enzyme in the viral life cycle.[2][3]

Histone Deacetylase (HDAC) Inhibition

BRD4354 is a moderately potent inhibitor of HDAC5 and HDAC9.[4] While its inhibition of HDACs has been described as time-dependent and reversible, mechanistic studies suggest a more complex interaction involving a zinc-catalyzed decomposition of BRD4354. This decomposition is proposed to generate an ortho-quinone methide intermediate, which then covalently modifies nucleophilic cysteine residues within the HDAC enzymes.[5] This dual nature of reversible binding and potential for covalent modification highlights a nuanced inhibitory mechanism that warrants further investigation.

By selectively targeting HDAC5 and HDAC9, BRD4354 is a valuable tool for studying the specific roles of these enzymes in cellular processes like muscle differentiation, immune responses, and neuronal function.[3] These HDACs are known to repress the activity of the myocyte enhancer factor-2 (MEF2), a critical transcription factor. Inhibition by BRD4354 would, therefore, be expected to enhance MEF2-dependent gene expression.[3]

SARS-CoV-2 Main Protease (Mpro) Covalent Inhibition

The covalent inhibition mechanism of BRD4354 against the SARS-CoV-2 Mpro is well-defined.[1][6] It follows a time-dependent, two-step process.[6] Initially, BRD4354 binds reversibly to the Mpro active site.[6] This is followed by a retro-Mannich reaction, catalyzed by a general base within the enzyme, which generates a thiol-reactive ortho-quinone methide intermediate.[6] Subsequently, the catalytic cysteine residue (Cys145) of Mpro attacks this intermediate via a Michael addition, forming a stable covalent bond.[1][6] This covalent modification irreversibly inactivates the enzyme.[6]

Quantitative Data Summary

The inhibitory potency and kinetic parameters of BRD4354 against its targets have been quantified in various studies. The following tables summarize this key data.

Table 1: BRD4354 Inhibitory Potency (IC50) Against HDAC Isoforms

| HDAC Isoform | Class | IC50 (μM) |

| HDAC1 | I | >40[1] |

| HDAC2 | I | >40[1] |

| HDAC3 | I | >40[1] |

| HDAC4 | IIa | 3.88 - 13.8[1][4] |

| HDAC5 | IIa | 0.85 [4][7] |

| HDAC6 | IIb | 3.88 - 13.8[4] |

| HDAC7 | IIa | 3.88 - 13.8[4] |

| HDAC8 | I | 3.88 - 13.8[4] |

| HDAC9 | IIa | 1.88 [4][7] |

Table 2: BRD4354 Inhibitory Potency and Kinetic Parameters Against SARS-CoV-2 Mpro

| Parameter | Value |

| IC50 (60 min incubation) | 0.72 ± 0.04 μM[6][8] |

| KI (Initial rapid binding) | 1.9 ± 0.5 μM[6][8] |

| kinact,max (Second slow inactivation) | 0.040 ± 0.002 min-1[6][8] |

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows associated with BRD4354.

Signaling Pathway of HDAC5/9 Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary studies on BRD4354 ditrifluoroacetate's biological activity

An In-depth Technical Guide to the Preliminary Biological Activity of BRD4354 Ditrifluoroacetate

BRD4354 has been identified as a selective, moderately potent small molecule inhibitor with a unique dual-targeting profile. Primarily characterized as an inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, it also demonstrates potent covalent inhibition of the SARS-CoV-2 Main Protease (Mpro).[1][2][3] This guide provides a comprehensive overview of its biological activity, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers and drug development professionals.

Mechanism of Action

BRD4354's primary mechanism of action is the inhibition of zinc-dependent histone deacetylases.[2] It shows significant selectivity for HDAC5 and HDAC9.[4] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[5] By inhibiting HDAC5 and HDAC9, BRD4354 increases histone acetylation, which in turn modulates the expression of genes, particularly those regulated by the myocyte enhancer factor 2 (MEF2) family of transcription factors.[1] The inhibition of HDAC5 and HDAC9 alleviates their repressive activity on MEF2, leading to the expression of MEF2 target genes.[1]

Additionally, BRD4354 has been identified as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[2][3] Its mechanism in this context involves a time-dependent, two-step process that results in the formation of a covalent bond with the catalytic cysteine (C145) in the Mpro active site.[2][6]

Data Presentation: Inhibitory Activity

The inhibitory potency of BRD4354 has been quantified against a panel of HDAC isoforms and the SARS-CoV-2 Mpro, with half-maximal inhibitory concentrations (IC50) summarized below.

| Target Enzyme | Class/Family | IC50 Value (µM) | Notes |

| HDAC5 | Class IIa | 0.85 | Moderately potent inhibitor.[4][7] |

| HDAC9 | Class IIa | 1.88 | Moderately potent inhibitor.[4][7] |

| HDAC4 | Class IIa | 3.88 - 13.8 | Weaker inhibition.[2][7] |

| HDAC7 | Class IIa | 3.88 - 13.8 | Weaker inhibition.[7] |

| HDAC6 | Class IIb | 3.88 - 13.8 | Weaker inhibition.[7] |

| HDAC8 | Class I | 3.88 - 13.8 | Weaker inhibition.[7] |

| HDAC1 | Class I | >40 | Demonstrates low inhibitory effect.[2][7] |

| HDAC2 | Class I | >40 | Demonstrates low inhibitory effect.[2][7] |

| HDAC3 | Class I | >40 | Demonstrates low inhibitory effect.[2][7] |

| SARS-CoV-2 Mpro | Cysteine Protease | 0.72 ± 0.04 | Time-dependent covalent inhibition.[6][7] |

Signaling Pathways and Workflows

HDAC Inhibition Signaling Pathway

The following diagram illustrates the mechanism of BRD4354-mediated HDAC inhibition and its effect on gene expression.

References

BRD4354 Ditrifluoroacetate: A Technical Guide to a Selective Class IIa HDAC and SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BRD4354 ditrifluoroacetate, a chemical probe with a unique dual-targeting mechanism. It functions as a selective, moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, and as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1][2] This document details its chemical properties, mechanism of action, inhibitory activity, and relevant experimental protocols, presenting a valuable resource for researchers in epigenetics and antiviral drug discovery.

Core Compound Information

| Identifier | Value |

| Compound Name | BRD4354 ditrifluoroacetate |

| CAS Number | 2444837-63-0[] |

| Molecular Formula | C25H25ClF6N4O5[] |

| Molecular Weight | 610.93[] |

| Related CAS (Free Base) | 315698-07-8[] |

Synonyms:

-

8-Quinolinol, 5-chloro-7-[(4-ethyl-1-piperazinyl)-3-pyridinylmethyl]-, 2,2,2-trifluoroacetate (1:2)[]

-

5-Chloro-7-[(4-ethyl-1-piperazinyl)(3-pyridinyl)methyl]-8-quinolinol trifluoroacetate (B77799) (1:2)[]

-

BRD-4354[4]

-

BRD 4354[4]

Mechanism of Action

BRD4354 exhibits two distinct mechanisms of action depending on the biological target.

1. Inhibition of Histone Deacetylases (HDACs):

BRD4354 is an inhibitor of zinc-dependent histone deacetylases.[5] It demonstrates moderate potency and significant selectivity for HDAC5 and HDAC9, which are members of the class IIa family of HDACs.[5][6] Histone deacetylases catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, playing a critical role in the regulation of gene expression.[5] By selectively inhibiting HDAC5 and HDAC9, BRD4354 can lead to hyperacetylation of their targets, thereby influencing gene expression and modulating cellular pathways involved in muscle differentiation, immune responses, and neuronal function.[7]

2. Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro):

BRD4354 has been identified as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[5][8] It exhibits a time-dependent, two-step inhibition mechanism. This process involves a retro-Mannich reaction followed by a Michael addition, leading to the formation of a covalent bond with the catalytic cysteine (C145) in the active site of the enzyme.[5][8]

Quantitative Data: Inhibitory Activity

The inhibitory activity of BRD4354 against a panel of HDAC isoforms has been quantified, demonstrating its selectivity for HDAC5 and HDAC9. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| HDAC Isoform | Class | IC50 (μM) |

| HDAC1 | I | >40[4] |

| HDAC2 | I | >40[4] |

| HDAC3 | I | >40[4] |

| HDAC4 | IIa | 3.88 - 13.8[4] |

| HDAC5 | IIa | 0.85 [4][6] |

| HDAC6 | IIb | 3.88 - 13.8[4] |

| HDAC7 | IIa | 3.88 - 13.8[4] |

| HDAC8 | I | 3.88 - 13.8[4] |

| HDAC9 | IIa | 1.88 [4][6] |

BRD4354 also demonstrates potent inhibition of the SARS-CoV-2 Main Protease with an IC50 value of 0.72 ± 0.04 μM.[8]

Signaling Pathway and Experimental Workflow

The selective inhibition of HDAC5 and HDAC9 by BRD4354 has a focused impact on cellular signaling. A key pathway affected is the regulation of the myocyte enhancer factor-2 (MEF2) transcription factor, which is critical for muscle development.[7]

Caption: BRD4354 inhibits HDAC5/9, leading to enhanced MEF2-dependent gene expression.

A general experimental workflow for evaluating the in vitro effects of BRD4354 is outlined below.

Caption: General in vitro experimental workflow for BRD4354 characterization.[2]

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorescence-Based)

This protocol outlines a general method for determining the IC50 values of HDAC inhibitors.[5]

Materials:

-

Recombinant human HDAC enzymes

-

Fluorogenic acetylated peptide substrate

-

BRD4354

-

Assay buffer

-

Developer solution (containing a protease like trypsin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of BRD4354 to a range of concentrations.[5]

-

Reaction Setup: In a 96-well plate, combine the HDAC enzyme, the fluorogenic substrate, and the diluted BRD4354 in an appropriate assay buffer.[5]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.[5]

-

Development: Add the developer solution to each well. The protease in the developer solution cleaves the deacetylated substrate, releasing a fluorescent molecule.[5]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The intensity is proportional to the enzyme activity.[5]

-

Data Analysis: Plot the fluorescence readings against the inhibitor concentration to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of BRD4354 on cells.[9]

Materials:

-

Target cell line

-

Complete growth medium

-

BRD4354 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with a range of BRD4354 concentrations for the desired duration (e.g., 24, 48, or 72 hours).[2][9] Include a vehicle control (DMSO).[2]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2]

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the concentration of BRD4354 that inhibits cell growth by 50% (GI50).

SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic)

This protocol measures the inhibitory activity of BRD4354 against the SARS-CoV-2 main protease.[2]

Materials:

-

Recombinant SARS-CoV-2 Main Protease (Mpro)

-

Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

BRD4354 stock solution (in DMSO)

-

Assay buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of BRD4354 in assay buffer.

-

Pre-incubation: In a 96-well plate, add the Mpro enzyme solution and the diluted BRD4354 or DMSO (vehicle control). Incubate at 37°C for 30-60 minutes.[2]

-

Reaction Initiation: Initiate the reaction by adding the Mpro substrate solution to each well.[2]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for 15-30 minutes at 37°C.[2]

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curve and determine the IC50 value of BRD4354.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for BRD4354 Ditrifluoroacetate in Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD4354 is a small molecule inhibitor with a dual mechanism of action, making it a compound of significant interest in various research fields.[1][2] Primarily, it functions as a moderately potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[3][4][5] By inhibiting these enzymes, BRD4354 can modulate gene expression through the hyperacetylation of histones and other proteins.[1][5] Additionally, BRD4354 has been identified as a potent covalent inhibitor of the main protease (MPro) of SARS-CoV-2, an essential enzyme for viral replication.[2][6] These application notes provide detailed protocols for in vitro assays to characterize the activity of BRD4354.

Mechanism of Action

BRD4354 exhibits its biological effects through two distinct mechanisms:

-

HDAC Inhibition : As a zinc-dependent histone deacetylase inhibitor, BRD4354 shows selectivity for HDAC5 and HDAC9.[4][7] HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression.[8] By inhibiting HDAC5 and HDAC9, BRD4354 prevents the deacetylation of their targets, influencing gene expression.[1] This activity is particularly relevant to the Myocyte Enhancer Factor 2 (MEF2) signaling pathway, where HDAC5 and HDAC9 act as transcriptional corepressors.[1][9]

-

SARS-CoV-2 MPro Inhibition : BRD4354 acts as a time-dependent, covalent inhibitor of the SARS-CoV-2 main protease.[2][6] It forms a covalent bond with the catalytic cysteine (Cys145) in the active site of the enzyme, leading to its irreversible inactivation.[7]

Data Presentation

Inhibitory Activity of BRD4354

The following table summarizes the in vitro inhibitory potency (IC50) of BRD4354 against various HDAC isoforms and the SARS-CoV-2 main protease.

| Target Enzyme | IC50 Value (µM) | Notes |

| HDAC Isoforms | ||

| HDAC5 | 0.85 | Moderately potent inhibitor.[1][3][10] |

| HDAC9 | 1.88 | Moderately potent inhibitor.[1][3][10] |

| HDAC4, 6, 7, 8 | 3.88 - 13.8 | Weaker inhibition compared to HDAC5 and HDAC9.[3][10] |

| HDAC1, 2, 3 | >40 | Demonstrates less inhibitory effect on Class I HDACs.[3][10] |

| Viral Protease | ||

| SARS-CoV-2 Main Protease (MPro) | 0.72 ± 0.04 | Time-dependent covalent inhibition.[1] |

Recommended Concentration Ranges for In Vitro Assays

The optimal concentration of BRD4354 will vary depending on the cell line and the specific assay. A dose-response experiment is crucial to determine the ideal concentration range.

| Assay Type | Recommended Starting Range (µM) | Considerations |

| Enzymatic Assays (HDAC, MPro) | 0.1 - 10 | Suitable for initial dose-response studies.[1] |

| Cell-Based Assays | 0.5 - 25 | A broader range to determine the optimal concentration for desired effects while monitoring cytotoxicity.[1] |

| Initial Cell Line Testing | 2 - 20 | A reasonable starting range for untested cell lines, representing 5 to 10 times the in vitro IC50 value.[4] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified signaling pathway of BRD4354-mediated HDAC inhibition.

Caption: General experimental workflow for testing BRD4354 in vitro.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol outlines a general method for determining the IC50 values of BRD4354 against purified HDAC enzymes.[5][9]

Materials:

-

Purified recombinant human HDAC enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trypsin)

-

BRD4354 ditrifluoroacetate stock solution (in DMSO)

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of BRD4354 in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

-

Assay Plate Preparation: To each well of the microplate, add the diluted BRD4354 or DMSO (for vehicle control).

-

Enzyme Addition: Add the diluted HDAC enzyme to each well.

-

Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C.[5]

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.[1]

-

Reaction Termination and Development: Stop the reaction by adding the Developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.[9]

-

Signal Development: Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.[5]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[5]

-

Data Analysis: Calculate the percent inhibition for each BRD4354 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of BRD4354 on cell viability and to determine cytotoxic concentrations.[1][8]

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

BRD4354 ditrifluoroacetate stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

-

Compound Treatment: Prepare serial dilutions of BRD4354 in complete growth medium. The final DMSO concentration should not exceed 0.1%.[4][8] Remove the old medium and add the medium containing different concentrations of BRD4354. Include a vehicle control (medium with DMSO).[8]

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[1]

-

Formazan (B1609692) Crystal Formation: Incubate the plate at 37°C for 2-4 hours, until purple formazan crystals are visible.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with BRD4354.[8]

Materials:

-

Cancer cell line of interest

-

BRD4354 ditrifluoroacetate stock solution (in DMSO)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of BRD4354 for the chosen duration.[8]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[8]

-

Washing: Wash the cells twice with cold PBS.[8]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[8]

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.[8]

Safety Precautions

BRD4354 is a research compound and should be handled with appropriate laboratory safety precautions. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All experiments should be conducted in a certified biological safety cabinet. Dispose of waste according to institutional guidelines.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for In Vivo Preparation of BRD4354 Ditrifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4354 is a potent and selective inhibitor of histone deacetylase 5 (HDAC5) and HDAC9, enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] Its selectivity makes it a valuable tool for investigating the specific biological functions of these Class IIa HDACs in various pathological conditions, including cancer and neurological disorders.[2][3] Furthermore, BRD4354 has been identified as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), highlighting its potential as a dual-targeting agent.[4][5] This document provides detailed protocols for the preparation of BRD4354 ditrifluoroacetate for in vivo studies, ensuring optimal solubility and stability for reliable experimental outcomes.

Data Presentation

Inhibitory Activity of BRD4354

BRD4354 demonstrates selectivity for HDAC5 and HDAC9 over other HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target | IC50 (µM) |

| HDAC5 | 0.85 |

| HDAC9 | 1.88 |

| HDAC4 | >3.88 |

| HDAC6 | >3.88 |

| HDAC7 | >3.88 |

| HDAC8 | >13.8 |

| HDAC1 | >40 |

| HDAC2 | >40 |

| HDAC3 | >40 |

Table 1: In vitro inhibitory activity of BRD4354 against various HDAC isoforms. Data compiled from publicly available sources.[6][7][8]

In Vivo Formulation Solubility

Two primary formulations are recommended for in vivo administration of BRD4354 ditrifluoroacetate, achieving a clear solution at a minimum concentration of 1.25 mg/mL (3.26 mM).[6][8]

| Formulation | Components | Solubility |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.26 mM) |

| 2 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.26 mM) |

Table 2: Solubility of BRD4354 in recommended in vivo formulations.[6][8]

Experimental Protocols

Protocol 1: Aqueous-Based Formulation for Systemic Administration

This formulation is suitable for intravenous, intraperitoneal, or oral administration where an aqueous-based vehicle is preferred.

Materials:

-

BRD4354 ditrifluoroacetate powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% sodium chloride), sterile

-

Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Prepare the Co-solvent Mixture:

-

In a sterile conical tube, prepare the vehicle by sequentially adding the components in the following order: 10% DMSO, 40% PEG300, and 5% Tween-80.

-

For example, to prepare 1 mL of the final formulation, add 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80.

-

Vortex the mixture thoroughly after each addition to ensure homogeneity.

-

-

Dissolve BRD4354 Ditrifluoroacetate:

-

Weigh the required amount of BRD4354 ditrifluoroacetate powder and place it in a separate sterile tube.

-

Add the prepared co-solvent mixture to the powder.

-

Vortex vigorously until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[7]

-

-

Add Saline:

-

Once a clear solution is obtained, add the required volume of sterile saline (45% of the final volume). For a 1 mL final volume, add 450 µL of saline.

-

Vortex the solution thoroughly to ensure it is well-mixed.

-

-

Final Preparation and Storage:

-

The final solution should be clear. If any precipitation is observed, the solution may need to be warmed or sonicated again before administration.

-

It is recommended to prepare the formulation fresh on the day of use.

-

If short-term storage is necessary, store the solution at 4°C and protect it from light. For longer-term storage, aliquots of the stock solution in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[7] Avoid repeated freeze-thaw cycles.[7]

-

Protocol 2: Oil-Based Formulation for Subcutaneous or Oral Administration

This formulation is suitable for subcutaneous injection or oral gavage where a lipid-based vehicle is desired.

Materials:

-

BRD4354 ditrifluoroacetate powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Corn oil, sterile

-

Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

Procedure:

-

Prepare the DMSO Stock Solution:

-

Weigh the required amount of BRD4354 ditrifluoroacetate powder and dissolve it in sterile DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL).[8] Ensure the powder is completely dissolved.

-

-

Prepare the Final Formulation:

-

In a sterile conical tube, add 90% of the final volume as sterile corn oil.

-

Add 10% of the final volume from the DMSO stock solution to the corn oil.

-

For example, to prepare 1 mL of the final formulation, add 900 µL of corn oil and then add 100 µL of the 12.5 mg/mL BRD4354 stock solution in DMSO.

-

Vortex the mixture vigorously until a clear and homogenous solution is obtained.

-

-

Final Preparation and Storage:

-

The final solution should be clear.

-

It is advisable to prepare this formulation fresh before each use.

-

Store any remaining DMSO stock solution at -20°C or -80°C.

-

Mandatory Visualizations

Signaling Pathway of BRD4354 in Transcriptional Regulation

Caption: BRD4354 inhibits HDAC5/9, leading to increased histone acetylation and activation of MEF2-mediated gene expression.

Experimental Workflow for In Vivo Preparation of BRD4354

Caption: Workflow for the preparation of BRD4354 ditrifluoroacetate for in vivo studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]

Recommended working concentration for BRD4354 in cell culture

Application Notes and Protocols for BRD4354 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.